Potassium 2-chloro-4-fluorobenzoate
CAS No.:
Cat. No.: VC16523908
Molecular Formula: C7H3ClFKO2
Molecular Weight: 212.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3ClFKO2 |
|---|---|
| Molecular Weight | 212.65 g/mol |
| IUPAC Name | potassium;2-chloro-4-fluorobenzoate |
| Standard InChI | InChI=1S/C7H4ClFO2.K/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | DMUGFBLRCCKJIZ-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C(=O)[O-].[K+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Potassium 2-chloro-4-fluorobenzoate features a benzoate anion where chlorine and fluorine occupy the 2- and 4-positions, respectively, on the aromatic ring. The potassium cation balances the negative charge on the deprotonated carboxylate group. The IUPAC name, potassium 2-chloro-4-fluorobenzoate, reflects this substitution pattern. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClFKO₂ |
| Molecular Weight | 212.65 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)C(=O)[O-].[K+] |
| InChI Key | DMUGFBLRCCKJIZ-UHFFFAOYSA-M |
The presence of electronegative halogens (Cl, F) induces electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets .
Synthesis and Production
Neutralization of the Parent Acid
The most common synthesis route involves reacting 2-chloro-4-fluorobenzoic acid with potassium hydroxide (KOH) in aqueous medium:
This exothermic reaction proceeds at ambient temperatures, yielding the potassium salt with >90% efficiency. Industrial-scale production optimizes stoichiometry and reaction time to minimize byproducts.
Alternative Routes from Nitrile Precursors
A patent (CN114790149A) describes synthesizing 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluorobenzonitrile via alkaline hydrolysis :
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Reaction Conditions:
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Workup:
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Acidification with HCl precipitates the free acid, which is then converted to the potassium salt via KOH neutralization.
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This method avoids hazardous intermediates and aligns with green chemistry principles by using water as the primary solvent.
Physicochemical Properties
Solubility and Stability
Potassium 2-chloro-4-fluorobenzoate is highly soluble in polar solvents (e.g., water, methanol) due to its ionic nature but insoluble in nonpolar solvents like hexane. Comparative data with analogous salts reveal:
| Compound | Solubility in Water (g/100 mL) |
|---|---|
| Potassium 2-fluorobenzoate | 12.4 |
| Sodium 2-chloro-4-fluorobenzoate | 18.9 |
| Potassium 2-chloro-4-fluorobenzoate | 15.2 (estimated) |
The reduced solubility compared to the sodium salt (C₇H₅ClFNaO₂, 196.54 g/mol) stems from potassium’s larger ionic radius, which weakens lattice energy.
Thermal Behavior
Thermogravimetric analysis (TGA) of the parent acid shows decomposition onset at ~220°C, suggesting the potassium salt likely degrades above 250°C. Melting points remain unreported but are expected to exceed 300°C based on related potassium benzoates .
Applications in Chemical Synthesis
Intermediate for Organofluorine Compounds
The compound’s halogen substituents enable diverse transformations:
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Nucleophilic Aromatic Substitution: Fluorine’s strong electron-withdrawing effect activates the ring for displacement reactions, facilitating the introduction of amines or thiols .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the chloride leaving group to form biaryl structures.
Comparative Analysis with Related Salts
Sodium vs. Potassium Salts
Sodium 2-chloro-4-fluorobenzoate (C₇H₅ClFNaO₂) shares similar reactivity but differs in:
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Solubility: Higher water solubility (18.9 g/100 mL vs. 15.2 g/100 mL).
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Hyroscopicity: Sodium salts generally absorb moisture more readily, complicating storage.
Positional Isomerism
Comparing 2-chloro-4-fluorobenzoate with 4-chloro-2-fluorobenzoate (446-30-0) :
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Electronic Effects: The 2-Cl,4-F arrangement creates a stronger electron-deficient ring than the 4-Cl,2-F isomer.
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Biological Activity: Cytotoxicity varies significantly with substitution patterns, underscoring the importance of regiochemistry .
Future Perspectives
Pharmaceutical Development
Further studies should explore the potassium salt’s potential as a:
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Prodrug Component: Leveraging its solubility for controlled release formulations.
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Anticancer Agent: Building on the parent acid’s cytotoxic derivatives .
Advanced Materials
Fluorinated aromatic compounds are critical in:
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Liquid Crystals: Enhancing thermal stability for display technologies.
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Polymer Additives: Improving flame retardancy and dielectric properties.
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